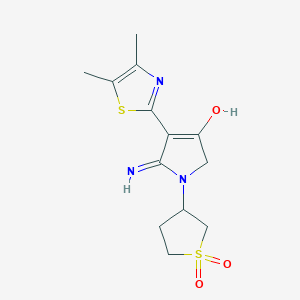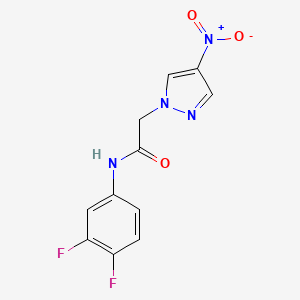![molecular formula C21H23NO3 B6054027 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione](/img/structure/B6054027.png)
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione is a complex organic compound featuring a piperidine ring, a benzyl group, and a phenylethane-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound’s unique structure makes it an interesting subject for synthetic and pharmacological studies.
Métodos De Preparación
The synthesis of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the benzyl and phenylethane-dione groups. Key steps may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Introduction: Addition of benzyl and hydroxymethyl groups using reagents like benzyl bromide and formaldehyde.
Dione Formation: Introduction of the phenylethane-dione moiety through oxidation reactions.
Industrial production methods often optimize these steps for higher yields and cost-effectiveness, employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.
These reactions often yield significant products like substituted piperidines, which have diverse applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Compared to other piperidine derivatives, 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-Benzylpiperidine: Lacks the hydroxymethyl and phenylethane-dione groups, resulting in different chemical properties.
3-Hydroxymethylpiperidine: Does not have the benzyl and phenylethane-dione groups, affecting its biological activity.
2-Phenylethanedione: Missing the piperidine ring, leading to distinct reactivity and applications.
This compound’s unique structure provides a versatile platform for developing new pharmaceuticals and materials.
Propiedades
IUPAC Name |
1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-16-21(14-17-8-3-1-4-9-17)12-7-13-22(15-21)20(25)19(24)18-10-5-2-6-11-18/h1-6,8-11,23H,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSMACXHLPEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)C2=CC=CC=C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B6053959.png)
![9-methyl-5-thiophen-2-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![1-(2-methoxyphenyl)-N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B6053993.png)
![[3-(3-Phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6054012.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
